3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C7H6IN3O and a molecular weight of 275.05 g/mol . This compound is characterized by the presence of an iodine atom at the 3-position and a methoxy group at the 2-position of the pyrazolo[1,5-a]pyrimidine ring system. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine typically involves the iodination of 2-methoxypyrazolo[1,5-a]pyrimidine. One common method includes the reaction of 2-methoxypyrazolo[1,5-a]pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodine and other reagents used in the process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction:
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-2-methoxypyrazolo[1,5-a]pyrimidine .
Scientific Research Applications
3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Pharmaceutical Testing: The compound is used in the development and testing of new drugs.
Biological Studies: It can be used to study the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.
Mechanism of Action
The specific mechanism of action of 3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine is not well-documented. compounds in this class typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyrazolo[1,5-a]pyrimidine: Lacks the iodine substituent.
3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine: Similar structure but with a bromine atom instead of iodine.
3-Chloro-2-methoxypyrazolo[1,5-a]pyrimidine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can affect the compound’s binding affinity to molecular targets .
Properties
IUPAC Name |
3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c1-12-7-5(8)6-9-3-2-4-11(6)10-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKFHJVSAOXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=CC=NC2=C1I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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